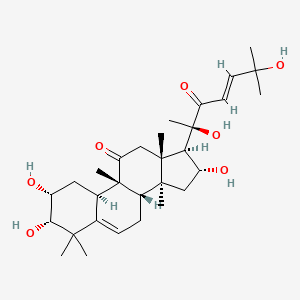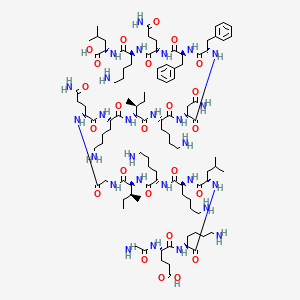![molecular formula C7H3ClN2O2S B3028730 2-Chloro-7-nitrobenzo[d]thiazole CAS No. 2942-22-5](/img/structure/B3028730.png)
2-Chloro-7-nitrobenzo[d]thiazole
Overview
Description
2-Chloro-7-nitrobenzo[d]thiazole is a compound that is structurally related to various benzo[d]thiazole derivatives, which have been the subject of several studies due to their interesting chemical properties and potential applications. Although the specific compound this compound is not directly mentioned in the provided papers, the related compounds discussed offer insights into the chemical behavior and properties that could be extrapolated to this compound.
Synthesis Analysis
The synthesis of related compounds involves various methods, including one-pot synthesis and reactions with different nucleophiles. For instance, 4-(2-Chloro-5-nitrophenyl)-1,2,3-thiadiazole undergoes ring opening to produce a thioketene intermediate, which can further react to form various heterocyclic compounds . Similarly, the synthesis of 4-chloromethyl-2-(2-hydroxybenzilidenehydrazino) thiazole from dichloroacetone and 2-hydroxybenzylidenethiosemicarbazon indicates the versatility of thiazole derivatives in forming ligands for metal complexes .
Molecular Structure Analysis
The molecular structure of benzo[d]thiazole derivatives is characterized using various spectroscopic techniques, including FT-IR, NMR, and X-ray diffraction. For example, the structure of 2-(4-chlorophenyl)-2-oxoethyl 3-nitrobenzoate was confirmed by IR and single-crystal X-ray diffraction studies . These techniques provide detailed information about the molecular geometry, which is essential for understanding the reactivity and properties of the compound.
Chemical Reactions Analysis
The reactivity of benzo[d]thiazole derivatives is influenced by the presence of functional groups such as nitro, chloro, and thiazole rings. These groups can participate in various chemical reactions, including nucleophilic substitution and cyclization . The study of 2-Chloro-4-nitrobenzoic acid and its molecular salts highlights the role of halogen bonds in crystal stabilization, indicating that halogen atoms in these compounds can engage in non-covalent interactions that affect their reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzo[d]thiazole derivatives are closely related to their molecular structure. The presence of electron-withdrawing groups like nitro and chloro can affect the electronic properties of the molecule, as seen in the analysis of hyperpolarizability, HOMO and LUMO levels, and molecular electrostatic potential (MEP) . These properties are crucial for understanding the behavior of the compound under different conditions and for predicting its potential applications.
Scientific Research Applications
Heterocyclic Synthesis
2-Chloro-7-nitrobenzo[d]thiazole serves as a precursor in the synthesis of various heterocyclic compounds. For instance, it has been utilized in the formation of substituted nitrogenous heterocycles, including benzimidazoles, benzotriazoles, quinoxalinones, benzodiazepinediones, and succinimides through polymer-supported synthesis techniques. This process involves immobilization on Rink resin, followed by chlorine substitution, nitro group reduction, and cyclization, highlighting its versatility in heterocyclic oriented synthesis (HOS) (Soňa Křupková et al., 2013).
Ligand Synthesis
This compound has been used in the synthesis of aryl-functionalized thiazolo[5,4-d]thiazole chromophores. A general synthesis method involves condensing aryl aldehydes with dithiooxamide, demonstrating the compound's application in creating complex ligands for potential use in optical materials and molecular sensing (Richard C. Knighton et al., 2010).
Crystal Engineering
In crystal engineering, this compound has been explored for its potential in forming molecular salts and cocrystals. The study of its molecular salts with pyridyl and benzoic acid derivatives revealed the importance of halogen bonds in crystal stabilization, showcasing its utility in designing new materials with specific optical or electronic properties (Madhavi Oruganti et al., 2017).
Analytical Chemistry
In analytical chemistry, derivatives of this compound, such as 4-Chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl), have been extensively used as fluorescent tagging reagents. NBD-Cl is notable for its application in biochemistry for the labeling of amine groups in proteins and peptides, contributing significantly to the study of biological molecules (V. Annenkov et al., 2015).
Antiviral and Anticancer Research
Thiazolides, derived from this compound, represent a novel class of anti-infective drugs with efficacy against a broad spectrum of pathogens, including viruses, bacteria, and protozoan parasites, as well as proliferating mammalian cells. This highlights the compound's potential in the development of new therapies for various infectious and malignant diseases (A. Hemphill et al., 2012).
properties
IUPAC Name |
2-chloro-7-nitro-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClN2O2S/c8-7-9-4-2-1-3-5(10(11)12)6(4)13-7/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJZBFYGAHQZGHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])SC(=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90663385 | |
| Record name | 2-Chloro-7-nitro-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90663385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2942-22-5 | |
| Record name | 2-Chloro-7-nitro-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90663385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B3028665.png)



